Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate
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Overview
Description
Ethyl 5-butyl-4,5-dihydroisoxazole-3-carboxylate is a heterocyclic compound belonging to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-butyl-4,5-dihydroisoxazole-3-carboxylate typically involves a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide. This reaction can be catalyzed by various metal catalysts, such as copper (I) or ruthenium (II), or can proceed under metal-free conditions using microwave irradiation . The reaction conditions often involve moderate temperatures and solvents like ethanol or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of ethyl 5-butyl-4,5-dihydroisoxazole-3-carboxylate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, is also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-butyl-4,5-dihydroisoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the isoxazole ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon or the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydroisoxazole derivatives .
Scientific Research Applications
Ethyl 5-butyl-4,5-dihydroisoxazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 5-butyl-4,5-dihydroisoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-phenyl-4,5-dihydroisoxazole-3-carboxylate
- Ethyl 5-aryl-5-(trifluoromethyl)-4,5-dihydroisoxazole-3-carboxylate
Uniqueness
Ethyl 5-butyl-4,5-dihydroisoxazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for various applications .
Properties
CAS No. |
104048-57-9 |
---|---|
Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-3-5-6-8-7-9(11-14-8)10(12)13-4-2/h8H,3-7H2,1-2H3 |
InChI Key |
SPTOOAHZTPWNMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC(=NO1)C(=O)OCC |
Origin of Product |
United States |
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